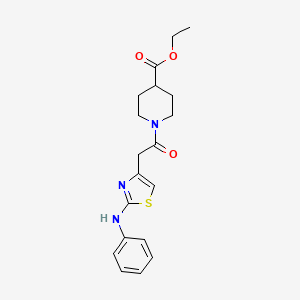

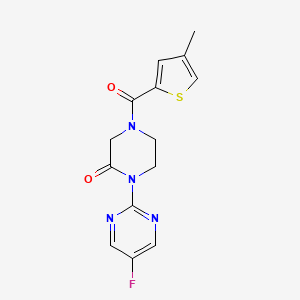

Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

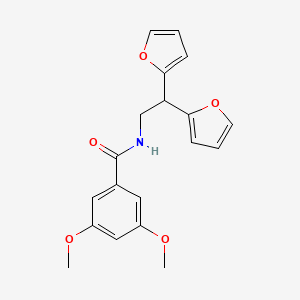

“Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate” is a chemical compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting various biological activities . The compound also contains a piperidine ring, which is a common structure in many pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a facile pathway for the one-pot three-component synthesis of 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-ones starting from ethyl-4-chloroacetoacetate has been reported . Another study describes the synthesis of 2,4-disubstituted arylthiazoles .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be influenced by substituents at different positions on the thiazole ring . The presence of certain groups might enhance the cellular accumulation into the protozoa, as it is reported in the case of bacteria .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of “Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate” would depend on its specific structure.Scientific Research Applications

CNS Activity

Piperidine derivatives are known to cross the blood-brain barrier and may exhibit central nervous system (CNS) activity. This compound could be explored for its potential effects on neurological disorders, possibly acting as a neuroprotective agent or in the treatment of neurodegenerative diseases.

Each of these applications leverages the unique chemical structure of Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate, which contains both a thiazole ring known for its pharmacological activities and a piperidine ring, a common feature in many therapeutic drugs. The combination of these two moieties offers a multifaceted approach to treating various diseases, making it a valuable compound for further scientific research and drug development. The applications mentioned are based on the known activities of the compound’s structural analogs and the general pharmacological properties of the thiazole and piperidine moieties .

properties

IUPAC Name |

ethyl 1-[2-(2-anilino-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-2-25-18(24)14-8-10-22(11-9-14)17(23)12-16-13-26-19(21-16)20-15-6-4-3-5-7-15/h3-7,13-14H,2,8-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCSMLYBNADDEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2852434.png)

![1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852436.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-hydrazino-6-(trifluoromethyl)-2(1H)-quinoxalinone](/img/structure/B2852448.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2852449.png)

![N-(2-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2852453.png)